molecular formula C10H10 B3116153 5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene CAS No. 21423-86-9

5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene

Cat. No. B3116153
CAS RN: 21423-86-9
M. Wt: 130.19 g/mol
InChI Key: IZSHZLKNFQAAKX-UHFFFAOYSA-N
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Description

Cyclopentadiene is an organic compound with the formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction .


Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert . They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) .


Molecular Structure Analysis

The molecular structure of cyclopentadiene is planar . The molecular formula is C5H6 and the molar mass is 66.103 g·mol−1 .


Chemical Reactions Analysis

Cyclopentadiene is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . It also undergoes Diels–Alder reactions .


Physical And Chemical Properties Analysis

Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor . It has a density of 0.802 g cm−3, a melting point of −90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water .

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Cyclopenta-1,3-diene serves as a valuable building block in organic synthesis. Researchers utilize it to construct complex molecules through Diels–Alder reactions. For instance, a study investigated the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition. The degenerate sigmatropic migration of the trimethylsilyl group was found to be a dominant factor, leading to thermodynamically controlled Diels–Alder reactions .

Designing Super- and Hyperacids

Computational studies have revealed that certain derivatives of cyclopenta-1,3-diene exhibit intriguing acidity behavior. For example, 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene and 3-(cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene (as well as their cyano derivatives) display moderately acidic to hyperacidic properties. These findings contribute to the design of novel super- and hyperacids .

Safety and Hazards

Cyclopentadiene is highly flammable and can form explosive mixtures with air . The compound has a low flash point of -12 °C, which increases the risk of fire . The permissible exposure limit (PEL) is 75 ppm (200 mg/m³) .

properties

IUPAC Name

5-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSHZLKNFQAAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=C1)C2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311167
Record name Bi-2,4-cyclopentadien-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene

CAS RN

21423-86-9
Record name Bi-2,4-cyclopentadien-1-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21423-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bi-2,4-cyclopentadien-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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